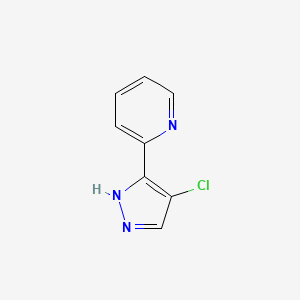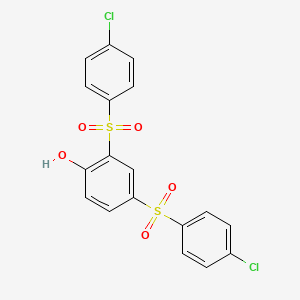
Ethyl 7,7-difluorohept-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ethyl 7,7-difluorohept-6-enoate typically involves the esterification of 7,7-difluorohept-6-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Ethyl 7,7-difluorohept-6-enoate undergoes several types of chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures depending on the specific reaction . Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 7,7-difluorohept-6-enoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 7,7-difluorohept-6-enoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors . This can lead to inhibition or activation of biochemical pathways, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 7,7-difluorohept-6-enoate can be compared with other similar compounds such as:
Ethyl 7-fluorohept-6-enoate: This compound has only one fluorine atom and exhibits different reactivity and properties.
Ethyl hept-6-enoate: Lacking fluorine atoms, this compound has significantly different chemical behavior and applications.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
365573-24-6 |
|---|---|
Molekularformel |
C9H14F2O2 |
Molekulargewicht |
192.20 g/mol |
IUPAC-Name |
ethyl 7,7-difluorohept-6-enoate |
InChI |
InChI=1S/C9H14F2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h6H,2-5,7H2,1H3 |
InChI-Schlüssel |
ULOOPJYEUZLGKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


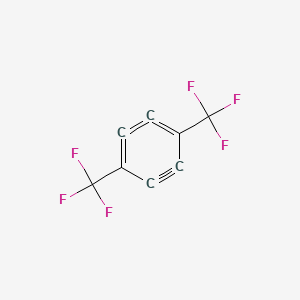

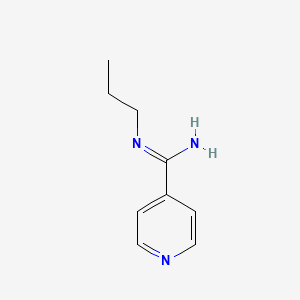
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
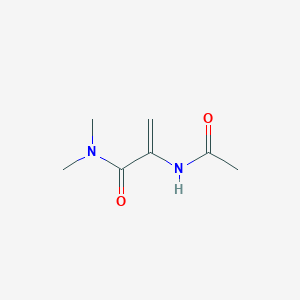
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
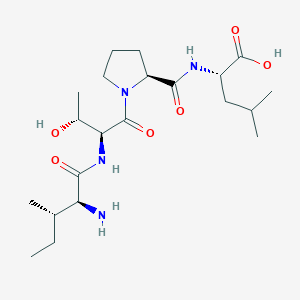
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

![Benzene, [[2,2-dimethyl-1-(phenylseleno)propyl]sulfinyl]-](/img/structure/B14255044.png)
